1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12FN5O2S and its molecular weight is 333.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.06957398 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . These activities suggest that the compound may interact with multiple targets, depending on the specific disease context.
Mode of Action
It is known that the presence of the 1,3,4-thiadiazole moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability . This suggests that the compound may interact with its targets in a manner that modulates their activity, leading to therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound may interact with multiple pathways, potentially leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound may have multiple effects at the molecular and cellular levels.
Action Environment
It is known that the fluorescence emissions of certain 1,3,4-thiadiazole compounds can be influenced by the ph of the environment . This suggests that environmental factors such as pH could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide are largely due to its 1,3,4-thiadiazole moiety. This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, this compound and its derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Cellular Effects
In cellular environments, this compound has been shown to exhibit selective anticancer activity during in vitro tests . It influences cell function by disrupting processes related to DNA replication, thereby inhibiting the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to disrupt DNA replication processes suggests that it may interact with DNA or associated enzymes .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-8-17-18-14(23-8)16-13(21)12-11(22-2)7-20(19-12)10-5-3-9(15)4-6-10/h3-7H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXTUMIWWLYCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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